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Cat. No.: B1353034
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An In-Depth Technical Guide to 4-Chloro-2-methylphenylboronic Acid: Synthesis,

Application, and Analysis

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methylphenylboronic
acid, a versatile organoboron compound crucial to modern organic synthesis and drug

discovery. The document details the compound's fundamental molecular and physicochemical

properties, provides an in-depth exploration of its primary application in palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions, and outlines its broader significance in medicinal

chemistry. Detailed, field-proven protocols for its synthesis, purification, and analytical

characterization are presented to ensure scientific integrity and reproducibility. This guide is

intended for researchers, scientists, and drug development professionals seeking to leverage

this key building block in their synthetic and therapeutic programs.
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Introduction to 4-Chloro-2-methylphenylboronic
Acid
4-Chloro-2-methylphenylboronic acid is an arylboronic acid that has become an

indispensable tool in synthetic chemistry. Its utility stems from the unique reactivity of the

boronic acid moiety, which enables the formation of carbon-carbon bonds with exceptional

efficiency and selectivity.[1] The substituents on the phenyl ring—a chloro group at the 4-

position and a methyl group at the 2-position—provide specific steric and electronic properties

that can be exploited to fine-tune the reactivity and characteristics of the resulting molecules.[2]

Chemical Identity and Molecular Properties
The precise characterization of a reagent is the foundation of reproducible science. The key

identifiers and molecular properties of 4-Chloro-2-methylphenylboronic acid are summarized

below.

Property Value Source(s)

Molecular Formula C₇H₈BClO₂ [1][3]

Molecular Weight 170.40 g/mol [1][3]

CAS Number 209919-30-2 [1][3]

Appearance
White to off-white powder or

crystal
[1][4][5]

Synonyms

4-Chloro-2-

methylbenzeneboronic acid, 4-

Chloro-o-tolueneboronic acid

[1][5]

Physicochemical Characteristics
Understanding the physical and chemical properties of a compound is critical for its proper

handling, storage, and application in reactions.

Melting Point: 193-195 °C.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1353034/docs?utm_src=pdf-body#4-chloro-2-methylphenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b1353034/docs?utm_src=pdf-body#4-chloro-2-methylphenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b1353034/docs?utm_src=pdf-body#4-chloro-2-methylphenylboronic-acid-molecular-weight
https://www.chemimpex.com/products/28643
https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-organic-synthesis-4-chloro-2-methoxyphenylboronic-acid-wl
https://www.benchchem.com/product/b1353034/docs?utm_src=pdf-body#4-chloro-2-methylphenylboronic-acid-molecular-weight
https://www.chemimpex.com/products/28643
https://www.scbt.com/p/4-chloro-2-methylphenylboronic-acid-209919-30-2
https://www.chemimpex.com/products/28643
https://www.scbt.com/p/4-chloro-2-methylphenylboronic-acid-209919-30-2
https://www.chemimpex.com/products/28643
https://www.scbt.com/p/4-chloro-2-methylphenylboronic-acid-209919-30-2
https://www.chemimpex.com/products/28643
https://www.chembk.com/en/chem/4-Chloro-2-methylphenylboronic%20acid
https://www.tcichemicals.com/OP/en/p/C2577
https://www.chemimpex.com/products/28643
https://www.tcichemicals.com/OP/en/p/C2577
https://www.chembk.com/en/chem/4-Chloro-2-methylphenylboronic%20acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubility: Generally insoluble in water at room temperature but soluble in organic solvents

such as methanol and dichloromethane.[4]

Stability and Storage: The compound should be stored in a dry, dark place at room

temperature or refrigerated (0-8°C) to prevent degradation.[1][4] Boronic acids can undergo

dehydration to form boroxines (cyclic anhydrides), so storage in a desiccated environment is

crucial.

pKa: The predicted pKa is approximately 8.47, indicating it is a weak Lewis acid.[4] In

aqueous solutions with a pH higher than its pKa, it converts to an anionic tetrahedral form.[6]

Significance in Modern Organic Synthesis and Drug
Discovery
The primary significance of 4-Chloro-2-methylphenylboronic acid lies in its role as a

nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-

Miyaura reaction.[1][7] This reaction is one of the most powerful methods for constructing biaryl

and substituted aromatic structures, which are common motifs in pharmaceuticals,

agrochemicals, and advanced materials.[1][8][9]

In drug discovery, boronic acids are recognized as "privileged" scaffolds.[6][10] They can act as

bioisosteres of carboxylic acids and form reversible covalent bonds with serine proteases,

making them effective enzyme inhibitors.[6] The approval of drugs like bortezomib (Velcade®),

ixazomib, and vaborbactam has solidified the importance of boronic acids in medicinal

chemistry, driving demand for diverse and functionalized building blocks like 4-Chloro-2-
methylphenylboronic acid.[6][10]

Synthesis and Purification
The synthesis of arylboronic acids typically involves the reaction of an organometallic species

(Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. This

classic approach remains a reliable method for laboratory-scale preparation.

Detailed Experimental Protocol: Synthesis from 4-
Chloro-2-methylaniline
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This protocol outlines a representative synthesis starting from a commercially available

precursor.

Step 1: Diazotization of 4-Chloro-2-methylaniline

In a three-neck flask equipped with a mechanical stirrer and a thermometer, add 4-Chloro-2-

methylaniline to a solution of hydrochloric acid.

Cool the mixture to 0-5°C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the

temperature does not exceed 5°C.

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Borylation

In a separate flask, dissolve triisopropyl borate in an appropriate solvent like tetrahydrofuran

(THF).

Cool this solution to -15°C.

Slowly add the previously prepared diazonium salt solution to the borate solution,

maintaining the low temperature.

Allow the reaction to stir for several hours while gradually warming to room temperature.

Step 3: Hydrolysis and Isolation

Quench the reaction by slowly adding an aqueous solution of hydrochloric acid.

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

Extract the aqueous phase with an organic solvent such as ethyl acetate.[11]

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude

product.

Step 4: Purification

The crude solid can be purified by recrystallization from a suitable solvent system (e.g.,

water/ethanol or toluene/hexanes) to afford pure 4-Chloro-2-methylphenylboronic acid as

a white solid.

Synthesis and Purification Workflow Diagram
The following diagram illustrates the logical flow from starting material to final, purified product.
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Caption: Workflow for the synthesis and purification of 4-Chloro-2-methylphenylboronic acid.
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon

bond between an organoboron compound and an organohalide using a palladium catalyst.[12]

It is celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of

its boron-containing reagents.[8]

Mechanistic Overview of the Suzuki-Miyaura Reaction
The catalytic cycle is generally understood to involve three key steps:[13]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[8][12]

Transmetalation: The organic group from the boronic acid is transferred to the palladium

center. This step requires a base to activate the boronic acid, forming a more nucleophilic

"ate" complex.

Reductive Elimination: The two organic partners on the palladium center couple, forming the

new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Suzuki-Miyaura Catalytic Cycle Diagram
The diagram below visualizes the widely accepted mechanism for the Suzuki-Miyaura cross-

coupling reaction.[12][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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